1-(Bromomethyl)-4-ethynylbenzene

Catalog No.
S964327
CAS No.
351002-91-0
M.F
C9H7B
M. Wt
195.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-4-ethynylbenzene

CAS Number

351002-91-0

Product Name

1-(Bromomethyl)-4-ethynylbenzene

IUPAC Name

1-(bromomethyl)-4-ethynylbenzene

Molecular Formula

C9H7B

Molecular Weight

195.06 g/mol

InChI

InChI=1S/C9H7Br/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7H2

InChI Key

VLEIHGWNFJPIPO-UHFFFAOYSA-N

SMILES

C#CC1=CC=C(C=C1)CBr

Canonical SMILES

C#CC1=CC=C(C=C1)CBr
  • Organic Building Block: Due to the presence of both a bromine (Br) and an ethynyl (C≡CH) functional group, 1-(Bromomethyl)-4-ethynylbenzene could potentially serve as a versatile building block in the synthesis of more complex organic molecules. The bromine group can participate in various substitution reactions, while the ethynyl group can undergo coupling reactions to introduce new functionalities. One reference describes the use of a similar compound, 1-bromo-4-ethynylbenzene, in the synthesis of a more complex molecule.Sigma-Aldrich:

1-(Bromomethyl)-4-ethynylbenzene is an organobromine compound characterized by the presence of both a bromomethyl group and an ethynyl group attached to a benzene ring. Its molecular formula is C9H7BrC_9H_7Br and it has a molecular weight of approximately 181.03 g/mol. The compound features a unique structure that allows for diverse reactivity, making it a subject of interest in organic synthesis and materials science.

, including:

  • Sonogashira Coupling: This reaction involves coupling an alkyne with an aryl halide in the presence of a palladium catalyst. The ethynyl group can react with various electrophiles, facilitating the formation of carbon-carbon bonds.
  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to various derivatives.
  • Cross-Coupling Reactions: It can also be used in cross-coupling reactions to synthesize more complex aromatic systems.

Several methods exist for synthesizing 1-(Bromomethyl)-4-ethynylbenzene:

  • Bromomethylation of 4-Ethynylbenzene: This method involves treating 4-ethynylbenzene with bromomethylating agents such as formaldehyde and hydrobromic acid.
  • Sonogashira Reaction: Combining 1-bromo-4-iodobenzene with terminal alkynes in the presence of palladium catalysts can yield this compound through a coupling reaction.
  • Electrophilic Aromatic Substitution: The introduction of the bromomethyl group onto the aromatic ring can also be achieved via electrophilic aromatic substitution techniques.

1-(Bromomethyl)-4-ethynylbenzene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Materials Science: Its unique structure allows it to be used in creating functionalized polymers and materials with specific electronic or optical properties.
  • Pharmaceutical Chemistry: It may serve as a precursor for developing biologically active compounds.

Studies have shown that 1-(Bromomethyl)-4-ethynylbenzene interacts effectively with metal surfaces, such as copper, forming strong bonds through its ethynyl group. This property is significant for applications in catalysis and surface chemistry, where it can facilitate reactions on metal substrates .

Several compounds share structural similarities with 1-(Bromomethyl)-4-ethynylbenzene. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
1-Bromo-4-ethynylbenzene766-96-1Contains only an ethynyl group without bromomethyl
4-Bromophenylacetylene2789-89-1Similar structure; lacks bromomethyl functionality
1-Bromo-3-methylbenzene591-15-5Different substitution pattern on the benzene ring
4-Bromoacetophenone98-86-2Contains a ketone group instead of an ethynyl group
4-Ethynylaniline1006-15-9Amino group instead of bromine; different reactivity

The presence of both bromomethyl and ethynyl groups in 1-(Bromomethyl)-4-ethynylbenzene allows for unique reactivity patterns not found in its analogs, making it particularly valuable for synthetic applications.

XLogP3

2.7

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1-(Bromomethyl)-4-ethynylbenzene

Dates

Modify: 2023-08-16

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